Sulphosuccinimidyl (4-azidosalicylamido)hexanoate
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Overview
Description
Sulphosuccinimidyl (4-azidosalicylamido)hexanoate is a biochemical compound with the molecular formula C17H19N5O9S and a molecular weight of 469.43 . It is primarily used in proteomics research and is known for its photoreactive and primary amine-reactive properties . This compound is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production methods for Sulphosuccinimidyl (4-azidosalicylamido)hexanoate are not widely documented. the process likely involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Sulphosuccinimidyl (4-azidosalicylamido)hexanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, forming new compounds with different functional groups.
Photoreactive Reactions: Upon exposure to UV light, the azido group can form reactive nitrene intermediates, which can then react with nearby molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include organic solvents, UV light sources, and other reactive compounds that can interact with the azido group .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products often include modified peptides and proteins, which are useful in various research applications .
Scientific Research Applications
Sulphosuccinimidyl (4-azidosalicylamido)hexanoate has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and the study of reaction mechanisms.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of specialized chemicals and materials for various industrial processes.
Mechanism of Action
The mechanism of action of Sulphosuccinimidyl (4-azidosalicylamido)hexanoate involves the formation of reactive intermediates upon exposure to UV light. These intermediates can then react with nearby molecules, leading to the formation of covalent bonds. The primary molecular targets include amine groups on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Sulphosuccinimidyl (4-azidobenzoate): Similar in structure but with a different aromatic ring.
Sulphosuccinimidyl (4-azidophenyl)acetate: Contains an azidophenyl group instead of an azidosalicylamido group.
Uniqueness
Sulphosuccinimidyl (4-azidosalicylamido)hexanoate is unique due to its specific combination of a succinimidyl ester and an azidosalicylamido group, which provides distinct photoreactive and amine-reactive properties. This makes it particularly useful in proteomics research and other applications requiring precise molecular modifications .
Properties
IUPAC Name |
1-[6-[(4-azido-2-hydroxybenzoyl)amino]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O9S/c18-21-20-10-5-6-11(12(23)8-10)16(26)19-7-3-1-2-4-15(25)31-22-14(24)9-13(17(22)27)32(28,29)30/h5-6,8,13,23H,1-4,7,9H2,(H,19,26)(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUSPJSCUKCXAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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